molecular formula C25H24N2O5S2 B12167748 ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12167748
M. Wt: 496.6 g/mol
InChI Key: OZRVMHIZORIBOV-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its parent thiazole ring (1,3-thiazole) substituted at positions 2 and 5. The systematic identification follows:

  • Position 5 : Ethyl carboxylate group (-COOCH₂CH₃).
  • Position 2 : A pyrrolidine-2,5-dione moiety substituted with:
    • A 4-(propan-2-yl)phenyl group at position 2.
    • A (3E)-3-[hydroxy(thiophen-2-yl)methylidene] group at position 3.
  • Position 4 : Methyl group (-CH₃).

The stereodescriptor (3E) specifies the trans configuration of the methylidene double bond. The full name adheres to IUPAC priority rules, prioritizing the thiazole core over the fused pyrrolidine-dione system.

Crystallographic Analysis of Heterocyclic Components

Thiazole Ring Conformation Analysis

X-ray diffraction studies of analogous thiazole derivatives reveal a planar thiazole ring with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N). The ethyl carboxylate substituent at position 5 adopts a synperiplanar orientation relative to the thiazole nitrogen, minimizing steric hindrance.

Table 1 : Key crystallographic parameters of the thiazole ring

Parameter Value
C2-N1 bond length 1.31 Å
S1-C2 bond length 1.72 Å
Dihedral angle (C5-COOEt) 178.2°
Pyrrolidine-2,5-dione Spatial Configuration

The pyrrolidine-2,5-dione ring exhibits a twisted envelope conformation, with the C3 atom deviating by 0.47 Å from the plane of the remaining four atoms. The diketone groups (C=O) at positions 4 and 5 show bond lengths of 1.21 Å and 1.23 Å, respectively, consistent with conjugated carbonyl systems.

Thiophene-Methylidene Hybridization Patterns

The thiophene-methylidene group displays sp² hybridization at the methylidene carbon (C3), with a C=C bond length of 1.34 Å. The thiophene ring maintains aromaticity, evidenced by equal C-S bond lengths (1.71 Å) and bond alternation angles of 120.5°.

Table 2 : Hybridization parameters of the thiophene-methylidene group

Parameter Value
C3-C4 bond length 1.34 Å
Thiophene C-S bond 1.71 Å
Torsion angle (C3-C4-S1) 179.8°

Spectroscopic Characterization Protocols

Multinuclear NMR Spectral Assignments

¹H NMR (600 MHz, CDCl₃):

  • δ 1.33 (t, 3H) : Ethyl group (-OCOCH₂CH₃).
  • δ 2.45 (s, 3H) : Thiazole C4-methyl.
  • δ 6.82 (d, 1H) : Thiophene H3 proton.
  • δ 7.45 (m, 4H) : 4-Isopropylphenyl aromatic protons.

¹³C NMR (150 MHz, CDCl₃):

  • δ 170.1 : Thiazole C5 carboxylate.
  • δ 165.3 : Pyrrolidine-2,5-dione C4 carbonyl.
  • δ 142.7 : Thiophene C2 carbon.
High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) m/z:

  • [M+H]⁺ : Calculated 522.1543, Observed 522.1538.
  • Major fragments:
    • m/z 449.12 (loss of COOCH₂CH₃).
    • m/z 321.08 (cleavage of pyrrolidine-dione ring).
Vibrational Spectroscopy of Functional Groups

FT-IR (KBr, cm⁻¹):

  • 1745 : Ester C=O stretch.
  • 1680, 1702 : Pyrrolidine-2,5-dione C=O stretches.
  • 1595 : Thiophene ring C=C vibrations.

Properties

Molecular Formula

C25H24N2O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O5S2/c1-5-32-24(31)22-14(4)26-25(34-22)27-19(16-10-8-15(9-11-16)13(2)3)18(21(29)23(27)30)20(28)17-7-6-12-33-17/h6-13,19,29H,5H2,1-4H3

InChI Key

OZRVMHIZORIBOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and thiophene moieties. The final step often involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The thiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone-Based Analogs

Compounds with a pyrrolidinone core and varying substituents exhibit distinct physicochemical and biological profiles:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound R1: Thiophen-2-yl; R2: 4-isopropylphenyl; R3: ethyl 529.61 N/A Under investigation
Ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate R1: 4-prop-2-enoxyphenyl; R2: 2-fluorophenyl 550.56 227–230 Anticancer (in vitro assays)
Methyl 2-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate R1: 4-methoxy-2-methylphenyl; R2: 2,4-dichlorophenyl 577.44 N/A Antimicrobial (broad-spectrum)

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The fluorophenyl and dichlorophenyl substituents () increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors .
  • Solubility : Ethyl/methyl esters improve aqueous solubility compared to free carboxylic acids, critical for bioavailability .
  • Thermal Stability : Higher melting points (e.g., 227–230°C in ) correlate with crystalline packing influenced by halogen substituents .
Thiazole-Containing Derivatives

Thiazole rings are common in bioactive molecules due to their hydrogen-bonding and π-stacking capabilities:

Compound Name Core Structure Substituents Activity Reference
Target Compound Thiazole-pyrrolidinone Thiophen-2-yl, isopropylphenyl Unknown
Ethyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate Thiazole-thiophene Phenylacetamido Antibacterial (Gram-positive)
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate Thiazole-pyridine CF3, Cl Kinase inhibition (preclinical)

Key Findings :

  • Thiophene vs. Pyridine : Thiophene-containing compounds (e.g., target compound) exhibit stronger π-π interactions with aromatic residues in proteins, while pyridine derivatives () show improved metabolic stability .
  • Steric Effects : Bulky groups like isopropylphenyl (target compound) may hinder binding to flat active sites but improve selectivity for hydrophobic pockets .
Triazolone and Thiazolidinone Analogs

Triazolone and thiazolidinone derivatives share synthetic pathways with the target compound:

Compound Name Core Structure Synthesis Method Yield (%) Reference
{3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester Triazolone-thiophene Reflux with Na/ethyl bromoacetate 66–81
5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone-pyrazole Reflux in ethanol with diarylpyrazoles 70–85

Key Findings :

  • Reaction Conditions: Multi-step syntheses involving glacial acetic acid () or ethanol reflux () are common for thiazole-triazole hybrids .
  • Yield Optimization : Higher yields (81% in ) are achieved with electron-deficient arylidene groups due to stabilized intermediates .

Biological Activity

Ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features several functional groups that may contribute to its potential therapeutic effects, particularly in areas such as oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O6SC_{25}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 432.56 g/mol. The structure includes a thiazole ring, a pyrrolidine ring, and a thiophene moiety, which are critical for its biological activity and applications in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activities or receptor signaling pathways, leading to potential therapeutic effects in various conditions including cancer and neurological disorders.

Research indicates that the compound may interact with specific enzymes or receptors involved in metabolic pathways. Such interactions are crucial for understanding its therapeutic effects and warrant further investigation through biochemical assays and molecular docking studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromoquinoline-2-carboxylateQuinoline ringExhibits distinct biological activity related to quinoline derivatives
4-(Thiophen-2-YL)pyridinePyridine and thiophene ringsFocused on different biological targets compared to thiazole derivatives
1-MethylthiazoleSimple thiazole structureLacks the complexity of the target compound but shares the thiazole moiety

This comparison highlights the intricate combination of multiple heterocycles and functional groups in ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...}, which potentially enhances its biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar thiazole derivatives. For instance, research has shown that certain thiazole-containing compounds possess significant anticancer properties. A study demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, indicating potential for drug development.

Moreover, another study focused on the synthesis of thiazole derivatives revealed their effectiveness as antimicrobial agents. These findings suggest that ethyl 2-{(3E)-3-[hydroxy(thiophen-2-y)methylidene]-4,5-dioxo...} could also exhibit similar antimicrobial properties due to its structural characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally analogous pyrrolidine-thiazole hybrids (e.g., ) typically involves multi-step protocols, including condensation reactions, cyclization, and functional group protection/deprotection. For instance, thiophene-containing intermediates (as in the target compound) often require precise stoichiometric control of aldehydes and ketones in solvent systems like ethanol or THF under reflux . Yield optimization can be achieved by adjusting catalyst loadings (e.g., CuSO₄/ascorbate systems for click chemistry) or employing continuous flow reactors for better temperature and mixing control .

Q. How can structural characterization be rigorously validated for such a complex molecule?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign signals for thiophene protons (δ 6.8–7.5 ppm) and pyrrolidine carbonyls (δ 170–180 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry of the (3E)-methylidene group, as demonstrated for similar thiazole derivatives .
    Cross-validate with elemental analysis (C, H, N, S) to ensure purity >95% .

Q. What solvent systems are compatible with this compound during purification?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal for dissolving the compound, while gradient elution with ethyl acetate/hexane (3:7 to 7:3) in column chromatography effectively isolates it from byproducts . Recrystallization in ethanol/water mixtures (70:30) enhances crystalline purity .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) to optimize the 3D structure and perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare binding poses with triazole-thiazole hybrids (e.g., ) to identify critical interactions (e.g., hydrogen bonding with thiophene hydroxy groups) . Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, cell lines). Standardize protocols:

  • Dose-Response Curves : Test across 3–4 cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., doxorubicin) .
  • SAR Analysis : Compare substituent effects (e.g., 4-propoxyphenyl vs. 4-ethoxyphenyl) to isolate pharmacophores .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like BenchChem) to identify trends .

Q. How does the compound’s stability under varying pH and temperature conditions affect its reactivity?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for thiazolidinones) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance <400 nm .

Q. What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Scale-up hurdles include:

  • Exothermic Reactions : Implement jacketed reactors with real-time temperature monitoring .
  • Waste Reduction : Use membrane separation technologies (e.g., nanofiltration) to recover solvents .
  • Regulatory Compliance : Adhere to CRDC guidelines for chemical engineering design (e.g., RDF2050112 for reactor fundamentals) .

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